KUL-7211

Descripción

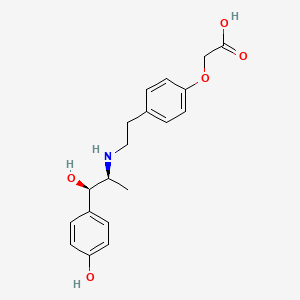

Structure

3D Structure

Propiedades

Número CAS |

220129-58-8 |

|---|---|

Fórmula molecular |

C19H23NO5 |

Peso molecular |

345.4 g/mol |

Nombre IUPAC |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |

Clave InChI |

KKXPBQQLKHBRDA-DJJJIMSYSA-N |

SMILES isomérico |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

SMILES canónico |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |

Origen del producto |

United States |

Foundational & Exploratory

KUL-7211 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of KUL-7211

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral relaxant effects in preclinical studies.[1][2] Its mechanism of action centers on its ability to stimulate specific adrenergic receptors in the smooth muscle of the ureter, leading to relaxation and a potential therapeutic benefit for conditions such as urolithiasis by facilitating the passage of kidney stones and alleviating ureteral colic.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from key experimental studies and detailed methodologies.

Core Mechanism of Action: Selective β2/β3-Adrenoceptor Agonism

This compound functions as a direct agonist at β2- and β3-adrenergic receptors, which are expressed in ureteral smooth muscle.[2] The activation of these G-protein coupled receptors initiates an intracellular signaling cascade that ultimately results in smooth muscle relaxation. This targeted action allows for a potent and relatively selective effect on the ureter.[3]

Signaling Pathway

The binding of this compound to β2 and β3 adrenoceptors on ureteral smooth muscle cells triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately results in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle tissue.

References

- 1. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

KUL-7211: A Comprehensive Technical Guide on a Selective β2/β3-Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of KUL-7211, a selective β2/β3-adrenoceptor agonist. The document collates available quantitative data on its potency and selectivity, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows. This compound has demonstrated significant potential, particularly in the relaxation of ureteral smooth muscle, suggesting its utility in urological conditions. This guide serves as a core resource for researchers and professionals in pharmacology and drug development investigating the therapeutic applications of selective β-adrenoceptor agonists.

Introduction

β-adrenoceptors, a class of G protein-coupled receptors, are critical mediators of catecholamine signaling and are subdivided into three main subtypes: β1, β2, and β3. While β1-adrenoceptors are predominantly found in the heart, β2-adrenoceptors are widely distributed and mediate smooth muscle relaxation, bronchodilation, and metabolic processes. β3-adrenoceptors are primarily located in adipose tissue and the urinary bladder, where they regulate lipolysis, thermogenesis, and detrusor muscle relaxation. The development of selective agonists for β2- and β3-adrenoceptors holds significant therapeutic promise for a range of conditions, including asthma, overactive bladder, and metabolic disorders, by minimizing off-target effects associated with β1-adrenoceptor stimulation.

This compound, with the chemical name (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, has been identified as a selective β2/β3-adrenoceptor agonist.[1] This guide synthesizes the current knowledge on this compound, focusing on its pharmacological profile and the methodologies used for its evaluation.

Quantitative Data

Table 1: Potency of this compound in Isolated Tissue Preparations

| Tissue Preparation | Receptor Subtype Mediating Response | Parameter | Value | Reference |

| Rabbit Isolated Ureter | β2-adrenoceptor | pD2 | 5.86 ± 0.13 | [1] |

| Canine Isolated Ureter | β3-adrenoceptor | pD2 | 6.52 ± 0.16 | [1] |

| Canine Ureteral Spiral Preparation | β2/β3-adrenoceptor | pD2 | 6.83 ± 0.20 | [1] |

| Canine Isolated Ureter (KCl-induced contraction) | β2/β3-adrenoceptor | pD2 | 6.60 | [2] |

| Canine Isolated Ureter (Spontaneous rhythmic contraction) | β2/β3-adrenoceptor | pD2 | 6.80 | [2] |

| Canine Isolated Ureter (Phenylephrine-induced contraction) | β2/β3-adrenoceptor | pD2 | 6.95 | [2] |

| Canine Isolated Ureter (PGF2α-induced contraction) | β2/β3-adrenoceptor | pD2 | 7.05 | [2] |

pD2 is the negative logarithm of the EC50 value.

Table 2: Selectivity of this compound in Rat Isolated Organs

| Activity (Mediated by) | Selectivity Ratio vs. β1 (Increase in Atrial Rate) | Reference |

| Inhibition of Spontaneous Uterine Contraction (β2) | 56.3 | [1] |

| Inhibition of Colonic Contraction (β3) | 242.2 | [1] |

Table 3: Antagonist Affinity against this compound-Induced Relaxation

| Antagonist | Receptor Selectivity | Tissue Preparation | Parameter | Value | Reference |

| ICI-118,551 | β2-antagonist | Rabbit Ureter | pKB | 8.91 ± 0.24 | [1] |

| Bupranolol | Non-selective β-antagonist | Canine Ureter | pKB | 6.85 ± 0.12 | [1] |

pKB is the negative logarithm of the equilibrium dissociation constant (KB) of a competitive antagonist.

Signaling Pathways

Activation of β2- and β3-adrenoceptors by an agonist like this compound initiates a cascade of intracellular events, primarily through the Gs protein signaling pathway.

Caption: β2-Adrenoceptor Signaling Pathway.

Caption: β3-Adrenoceptor Signaling Pathway.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity (Ki) of this compound for β-adrenoceptor subtypes.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human β1, β2, or β3-adrenoceptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

-

Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (General Protocol)

This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in β-adrenoceptor signaling, to determine its potency (EC50) and efficacy (Emax).

Caption: cAMP Accumulation Assay Workflow.

Methodology:

-

Cell Culture: Cells stably expressing the β-adrenoceptor subtype of interest are cultured in appropriate media and seeded into multi-well plates.

-

Assay Conditions: The cells are washed and incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Increasing concentrations of this compound are added to the wells, and the plates are incubated for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a variety of methods, such as competitive enzyme immunoassays (EIA), radioimmunoassay (RIA), or homogeneous time-resolved fluorescence (HTRF) assays.

-

Data Analysis: A concentration-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation.

Isolated Organ Bath Assay

This ex vivo assay assesses the functional effect of this compound on tissue contractility, providing a measure of its physiological potency.

Methodology:

-

Tissue Preparation: Tissues rich in the target receptors (e.g., ureter, uterus, colon) are dissected from animals (e.g., rabbit, canine, rat) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Tension Recording: The tissues are connected to an isometric force transducer to record changes in muscle tension.

-

Contraction Induction: A contractile response is induced using a spasmogen (e.g., 80 mM KCl, phenylephrine, or prostaglandin F2α) or by observing spontaneous rhythmic contractions.

-

Agonist Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Data Acquisition and Analysis: The relaxation of the tissue is recorded as a percentage of the maximal contraction. A concentration-response curve is constructed, and the pD2 value (-log EC50) is calculated to determine the potency of this compound.

-

Antagonist Studies: To confirm the receptor subtype involved, the experiment can be repeated in the presence of selective antagonists (e.g., ICI-118,551 for β2). The pKB value for the antagonist can be calculated from the rightward shift of the agonist concentration-response curve.

Conclusion

This compound is a potent and selective β2/β3-adrenoceptor agonist, as demonstrated by functional studies in isolated tissues. Its significant relaxant effect on ureteral smooth muscle highlights its potential as a therapeutic agent for urological conditions such as ureteral colic and to facilitate the passage of kidney stones. While the available data provides a strong foundation for its pharmacological profile, further studies to determine its binding affinities (Ki) and maximal efficacy (Emax) at the molecular level would provide a more complete understanding of its receptor interactions. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued investigation and development of this compound and other selective β-adrenoceptor agonists.

References

- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of KUL-7211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a selective β2/β3-adrenoceptor agonist.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates. The information is intended for researchers, scientists, and professionals involved in drug development and urological research.

Mechanism of Action

This compound exerts its pharmacological effects by selectively stimulating both β2- and β3-adrenergic receptors.[1] This dual agonism is crucial for its primary therapeutic effect: the potent relaxation of ureteral smooth muscle.[1] In the human ureter, both β2- and β3-adrenoceptors are known to mediate the relaxation induced by adrenergic stimulation.[1] this compound's ability to target both of these receptor subtypes suggests its potential as a therapeutic agent for conditions such as ureteral colic and for facilitating the passage of kidney stones.[1]

In Vitro Pharmacological Data

The in vitro efficacy of this compound has been characterized through a series of experiments on isolated smooth muscle preparations from various animal models. The potency of this compound is typically expressed as the pD2 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Ureteral Smooth Muscle Relaxation

This compound has demonstrated concentration-dependent relaxation of ureteral smooth muscle.

| Species | Preparation | Condition | pD2 Value | Reference |

| Rabbit | Isolated Ureter | 80-mM-KCl-induced tonic contraction | 5.86 ± 0.13 | [1] |

| Canine | Isolated Ureter | 80-mM-KCl-induced tonic contraction | 6.52 ± 0.16 | [1] |

| Canine | Ureteral Spiral Preparation | Spontaneous rhythmic contraction | 6.83 ± 0.20 | [1] |

| Porcine | Isolated Ureter | 80-mM-KCl-induced contraction | 6.26 | [2] |

Comparison with Other Spasmolytics in Canine Isolated Ureter

This compound has shown superior potency in relaxing canine ureteral smooth muscle compared to other spasmolytic agents under various contractile conditions.

| Condition | Agonist/Antagonist | pD2 Value |

| KCl-induced Tonic Contraction | This compound | 6.60 |

| Tamsulosin | 5.90 | |

| Verapamil | 5.70 | |

| Papaverine | 4.88 | |

| Prazosin | 4.54 | |

| Spontaneous Rhythmic Contractions | This compound | 6.80 |

| Verapamil | 6.12 | |

| Papaverine | 5.05 | |

| Phenylephrine-induced Rhythmic Contractions | This compound | 6.95 |

| Tamsulosin | 6.26 | |

| Prazosin | 5.68 | |

| Verapamil | 5.64 | |

| Papaverine | 5.03 | |

| PGF2α-induced Rhythmic Contractions | This compound | 7.05 |

| Verapamil | 6.70 | |

| Papaverine | 5.27 |

Data for this table was sourced from[3]

Adrenoceptor Subtype Selectivity in Rat Isolated Organs

This compound exhibits selectivity for β2- and β3-adrenoceptors over β1-adrenoceptors, which is advantageous in minimizing potential cardiac side effects.

| Tissue | Mediated via | Effect | Selectivity vs. β1 (Atrial Rate) | Reference |

| Uterus | β2-adrenergic stimulation | Inhibition of spontaneous contraction | 56.3 | [1] |

| Colon | β3-adrenergic stimulation | Inhibition of colonic contraction | 242.2 | [1] |

In Vivo Pharmacological Data

In vivo studies in a porcine model of acute unilateral ureteral obstruction have further substantiated the potent ureteral relaxant effects of this compound and its favorable safety profile.

Ureteral Selectivity in Anesthetized Pigs

This compound demonstrated a significantly greater ureteral selectivity compared to non-selective and β2-selective agonists. Ureteral selectivity was defined as the ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%.

| Compound | Ureteral Selectivity Ratio | Reference |

| This compound | 1.5 | [2] |

| Isoproterenol (non-selective β-agonist) | 0.04 | [2] |

| Terbutaline (selective β2-agonist) | 0.43 | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the pharmacological characterization of this compound are not publicly available. However, based on the published literature, the following general methodologies were employed.

In Vitro Isolated Organ Bath Studies

-

Tissue Preparation: Ureters were isolated from euthanized animals (e.g., rabbits, dogs, pigs) and prepared as either spiral strips or ring segments.

-

Apparatus: The tissue preparations were mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Tension Measurement: One end of the tissue was fixed, and the other was connected to an isometric force transducer to record changes in muscle tension.

-

Experimental Procedure: After an equilibration period, the tissues were contracted with a contractile agent (e.g., 80 mM KCl, phenylephrine, or prostaglandin F2α). Once a stable contraction was achieved, cumulative concentrations of this compound or other test compounds were added to the organ bath to elicit a concentration-response curve for relaxation. For antagonist studies, tissues were pre-incubated with a specific antagonist (e.g., ICI-118,551 for β2, bupranolol for non-selective β) before the addition of this compound.

In Vivo Porcine Model of Acute Unilateral Ureteral Obstruction

-

Animal Model: Anesthetized male miniature pigs were used. A complete obstruction of the lower part of one ureter was surgically induced.

-

Intraureteral Pressure Measurement: A catheter was inserted into the renal pelvis and connected to a pressure transducer to continuously monitor the elevated intraureteral pressure.

-

Drug Administration: this compound and other β-adrenoceptor agonists were administered intravenously in a cumulative manner.

-

Cardiovascular Monitoring: Mean blood pressure was also monitored to assess the cardiovascular side effects of the compounds.

-

Data Analysis: The dose-dependent effects of the drugs on intraureteral pressure and mean blood pressure were recorded and analyzed to determine potency and ureteral selectivity.

Signaling Pathways

This compound mediates its effects through the activation of β2- and β3-adrenergic receptor signaling cascades.

β2-Adrenergic Receptor Signaling

The β2-adrenergic receptor is known to couple to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. There is also evidence that the β2-adrenergic receptor can couple to the inhibitory G protein (Gi), which can modulate the signaling cascade.

β3-Adrenergic Receptor Signaling

Similar to the β2-receptor, the β3-adrenergic receptor primarily signals through the Gs-adenylyl cyclase-cAMP-PKA pathway to induce smooth muscle relaxation. Some studies also suggest a potential for Gi coupling, which could lead to the activation of alternative signaling pathways, such as the nitric oxide (NO) pathway, further contributing to relaxation.

Binding Affinity

Direct binding affinity data for this compound, such as Ki or Kd values, are not available in the peer-reviewed literature. The available quantitative data are functional potency values (pD2), which are influenced by both affinity and efficacy. The pD2 values presented in the tables in Section 2 serve as a measure of the compound's potency in functional assays.

Conclusion

This compound is a potent and selective β2/β3-adrenoceptor agonist that effectively induces the relaxation of ureteral smooth muscle. Its dual mechanism of action and high ureteral selectivity, as demonstrated in both in vitro and in vivo models, highlight its potential as a novel therapeutic agent for the management of urolithiasis and associated ureteral colic. Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.

References

- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

KUL-7211: A β2/β3-Adrenoceptor Agonist for Ureteral Smooth Muscle Relaxation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KUL-7211 is a potent and selective β2/β3-adrenoceptor agonist that has demonstrated significant efficacy in relaxing ureteral smooth muscle. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. The document also includes visualizations of the relevant signaling pathways and experimental workflows to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for conditions associated with ureteral smooth muscle contraction, such as urolithiasis and ureteral colic.

Introduction

Ureteral colic, often caused by the passage of kidney stones (urolithiasis), is characterized by intense pain resulting from the forceful contractions of the ureteral smooth muscle. The management of this condition often involves the use of spasmolytic agents to relax the ureter, thereby alleviating pain and facilitating stone passage. This compound has emerged as a promising therapeutic candidate due to its potent and selective relaxant effects on the ureter. This document serves as a technical resource, consolidating the available preclinical data on this compound and providing detailed insights into its pharmacology.

Mechanism of Action

This compound is a selective β2/β3-adrenoceptor agonist.[1] Its primary mechanism of action involves the stimulation of these adrenergic receptor subtypes, which are expressed in the smooth muscle of the ureter. The activation of β2 and β3-adrenoceptors initiates a downstream signaling cascade that ultimately leads to smooth muscle relaxation.

Signaling Pathway

The binding of this compound to β2/β3-adrenoceptors on ureteral smooth muscle cells activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which mediates the final relaxation response through the phosphorylation of several downstream targets. One of the key mechanisms of PKA-induced relaxation is the inhibition of the RhoA/Rho-kinase pathway, which is a major contributor to smooth muscle contraction. PKA can also phosphorylate other proteins involved in calcium homeostasis and the contractile machinery, further promoting relaxation.

Caption: Signaling pathway of this compound in ureteral smooth muscle cells.

Quantitative Data on Ureteral Smooth Muscle Relaxation

The relaxant potency of this compound has been quantified in several preclinical studies using isolated ureteral tissue preparations. The potency is often expressed as the pD2 value, which is the negative logarithm of the EC50 (the concentration of a drug that gives half-maximal response).

Table 1: Potency of this compound in Relaxing Pre-contracted Isolated Canine Ureter[2]

| Contracting Agent | This compound pD2 Value |

| KCl (80 mM) | 6.60 |

| Phenylephrine (1x10⁻⁵ M) | 6.95 |

| Prostaglandin F2α (1x10⁻⁶ M) | 7.05 |

Table 2: Comparative Potency of this compound and Other Spasmolytics against Phenylephrine-Induced Contractions in Isolated Canine Ureter[2]

| Drug | pD2 Value |

| This compound | 6.95 |

| Tamsulosin | 6.26 |

| Prazosin | 5.68 |

| Verapamil | 5.64 |

| Papaverine | 5.03 |

Table 3: Comparative Potency of this compound and Other Spasmolytics against Prostaglandin F2α-Induced Contractions in Isolated Canine Ureter[2]

| Drug | pD2 Value |

| This compound | 7.05 |

| Verapamil | 6.70 |

| Papaverine | 5.27 |

Table 4: Potency of this compound in Relaxing KCl-Induced Tonic Contractions in Isolated Rabbit and Canine Ureters[1]

| Species (Primary β-receptor subtype) | This compound pD2 Value |

| Rabbit (β2) | 5.86 ± 0.13 |

| Canine (β3) | 6.52 ± 0.16 |

Table 5: Potency of this compound in Reducing Spontaneous Rhythmic Contractions in Isolated Canine Ureter[1][2]

| Study | This compound pD2 Value |

| Wanajo et al., 2005 | 6.80 |

| Tomiyama et al., 2003 | 6.83 ± 0.20 |

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical studies of this compound.

Isolated Ureteral Tissue Preparation and Organ Bath Assay

This protocol describes the in vitro measurement of ureteral smooth muscle contraction and relaxation using an isolated organ bath system.

References

In Vitro Characterization of KUL-7211: A Selective β2/β3-Adrenoceptor Agonist for Ureteral Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of KUL-7211, a novel and selective β2/β3-adrenoceptor agonist. The data presented herein demonstrates its potent relaxant effects on ureteral smooth muscle, suggesting its potential as a therapeutic agent for conditions such as urolithiasis.

Core Findings: Quantitative Analysis of this compound Activity

The relaxant potency of this compound has been quantified in various isolated tissue preparations. The following tables summarize the key potency (pD2) and antagonist affinity (pKB) values, as well as comparative data against other spasmolytic agents.

Table 1: Potency of this compound in Isolated Ureteral Smooth Muscle

| Species | Preparation | Agonist-Induced Effect | pD2 Value (Mean ± SEM) | β-Adrenoceptor Subtype |

| Rabbit | 80-mM-KCl-induced tonic contraction | Relaxation | 5.86 ± 0.13 | β2 |

| Canine | 80-mM-KCl-induced tonic contraction | Relaxation | 6.52 ± 0.16 | β3 |

| Canine | Spontaneous rhythmic contraction | Reduction | 6.83 ± 0.20 | Not Specified |

Table 2: Antagonist Affinity against this compound-Induced Relaxation

| Species | Ureteral Preparation | Antagonist | Antagonist Selectivity | pKB Value (Mean ± SEM) |

| Rabbit | Isolated Ureter | ICI-118,551 | Selective β2-adrenoceptor antagonist | 8.91 ± 0.24 |

| Canine | Isolated Ureter | Bupranolol | Non-selective β-adrenoceptor antagonist | 6.85 ± 0.12 |

Table 3: Comparative Potency (pD2) of this compound and Other Spasmolytics on Isolated Canine Ureteral Contractions

| Drug | KCl-induced Tonic Contraction | Spontaneous Rhythmic Contractions | Phenylephrine-induced Rhythmic Contractions | PGF2α-induced Rhythmic Contractions |

| This compound | 6.60 | 6.80 | 6.95 | 7.05 |

| Tamsulosin | 5.90 | - | 6.26 | - |

| Prazosin | 4.54 | - | 5.68 | - |

| Verapamil | 5.70 | 6.12 | 5.64 | 6.70 |

| Papaverine | 4.88 | 5.05 | 5.03 | 5.27 |

| Butylscopolamine | - | - | - | - |

Mechanism of Action: Signaling Pathways

This compound elicits its smooth muscle relaxant effects through the activation of β2 and β3-adrenergic receptors. The downstream signaling cascades initiated by these receptors converge on mechanisms that reduce intracellular calcium levels and decrease the sensitivity of the contractile apparatus to calcium.

Experimental Protocols

The in vitro characterization of this compound was performed using isolated organ bath techniques. The following provides a detailed methodology for these experiments.

Tissue Preparation

-

Animal Models: Male rabbits, canines, and rats were used as sources for isolated tissues.

-

Dissection: Ureters, atria, and colon segments were rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

-

Preparation of Strips: The ureters were prepared as spiral or ring preparations approximately 2 mm in width and 10-15 mm in length. Atria and colon segments were prepared according to standard protocols.

Isolated Organ Bath Assay

-

Organ Bath Setup: The prepared tissue strips were mounted in 10-20 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The composition of the Krebs-Henseleit solution was (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

-

Tension Application: An initial resting tension of 1.0-1.5 g was applied to the tissue strips, and they were allowed to equilibrate for at least 60-90 minutes, with the bath solution being changed every 15-20 minutes.

-

Induction of Contraction:

-

Tonic Contractions: Stable tonic contractions were induced by the addition of 80 mM KCl to the organ bath.

-

Rhythmic Contractions: Spontaneous rhythmic contractions were observed, or rhythmic contractions were induced by the addition of phenylephrine (1 x 10-5 M) or prostaglandin F2α (PGF2α; 1 x 10-6 M).

-

-

Drug Administration: Once a stable contraction was achieved, this compound was added to the organ bath in a cumulative manner to obtain a concentration-response curve.

-

Antagonism Studies: For antagonism experiments, the tissues were incubated with a selective β2-antagonist (ICI-118,551) or a non-selective β-antagonist (bupranolol) for 20-30 minutes prior to the cumulative addition of this compound.

-

Data Acquisition and Analysis: Changes in isometric tension were recorded using a force-displacement transducer and a data acquisition system. The relaxant responses were expressed as a percentage of the pre-induced contraction. The pD2 values (-log EC50) were calculated from the concentration-response curves using non-linear regression analysis. The pKB values were calculated using the Schild equation.

Conclusion

The in vitro data strongly support the profile of this compound as a potent and selective β2/β3-adrenoceptor agonist. Its ability to effectively relax ureteral smooth muscle, with superior potency compared to other spasmolytics, highlights its potential as a promising candidate for the treatment of ureteral colic and to facilitate the passage of kidney stones. Further in vivo studies are warranted to confirm these findings and to establish the clinical utility of this compound.

KUL-7211: A Novel β2/β3-Adrenoceptor Agonist for Promoting Ureteral Stone Passage

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ureteral stones are a common and painful condition, often requiring medical intervention to facilitate their passage.[1][2] Medical expulsive therapy (MET) aims to relax the ureteral smooth muscle, thereby reducing pain and promoting the spontaneous expulsion of stones.[3] KUL-7211 is an investigational drug that has shown promise as a potent ureteral relaxant.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Selective β2/β3-Adrenoceptor Agonism

This compound is a selective β2/β3-adrenoceptor agonist.[4][5] In the human ureter, both β2- and β3-adrenoceptors are present and mediate the relaxation of smooth muscle.[3][5] By selectively stimulating these receptors, this compound induces ureteral relaxation, which is hypothesized to relieve ureteral colic and facilitate the passage of stones.[5]

Signaling Pathway

The binding of this compound to β2 and β3 adrenoceptors on ureteral smooth muscle cells is expected to initiate a signaling cascade that leads to muscle relaxation. This pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. advocatehealth.com [advocatehealth.com]

- 3. Drugs to affect the smooth musculature of the human ureter - an update with integrated information from basic science to the use in medical expulsion therapy (MET) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Beta-Adrenoceptor Selectivity of KUL-7211: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUL-7211, identified as (-)-2-[4-(2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino] ethyl)phenyloxy]acetic acid, is a novel beta-adrenoceptor agonist.[1] Extensive in vitro research has demonstrated its potent and selective agonist activity at β2- and β3-adrenoceptors, with significantly lower activity at the β1-adrenoceptor subtype. This profile suggests its potential therapeutic utility in conditions where relaxation of smooth muscle is desired without significant cardiac side effects, such as in the management of ureteral colic to promote the passage of urinary stones.[1][2][3] This technical guide provides an in-depth overview of the beta-adrenoceptor selectivity of this compound, detailing its functional potency, the experimental protocols used for its characterization, and the underlying signaling pathways.

Data Presentation: Functional Selectivity of this compound

Quantitative data on the functional activity of this compound at β-adrenoceptor subtypes has been determined through isolated organ bath studies. The following tables summarize the key findings regarding its potency and selectivity. Note: Specific binding affinity data (Ki or IC50 values) from radioligand binding assays are not publicly available in the reviewed literature.

Table 1: Functional Potency (pD2) of this compound in Isolated Tissues

| Tissue Preparation | Predominant Receptor | Measured Effect | pD2 Value (Mean ± SEM) |

| Rabbit Ureter | β2-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 5.86 ± 0.13[1] |

| Canine Ureter | β3-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 6.52 ± 0.16[1] |

| Canine Ureter | β2/β3-Adrenoceptor | Reduction of spontaneous rhythmic contraction | 6.83 ± 0.20[1] |

| Canine Ureter | β2/β3-Adrenoceptor | Relaxation of KCl-induced tonic contraction | 6.60 |

| Canine Ureter | β2/β3-Adrenoceptor | Reduction of phenylephrine-induced rhythmic contractions | 6.95[2] |

| Canine Ureter | β2/β3-Adrenoceptor | Reduction of PGF2α-induced rhythmic contractions | 7.05[2] |

Table 2: In Vitro Functional Selectivity of this compound in Rat Isolated Organs

| Activity (Receptor) | Measured Effect | Selectivity Ratio vs. β1 |

| β2-Adrenoceptor | Inhibition of spontaneous uterine contraction | 56.3[1] |

| β3-Adrenoceptor | Inhibition of colonic contraction | 242.2[1] |

| β1-Adrenoceptor | Increase in atrial rate | 1 (Reference)[1] |

Experimental Protocols

The characterization of this compound's β-adrenoceptor selectivity involves two primary types of experiments: functional assays in isolated tissues and radioligand binding assays. While specific protocols for this compound are detailed in the primary literature, the following represents the standard methodologies employed in such investigations.

Radioligand Binding Assays (General Protocol)

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor subtype. This is typically achieved through competitive binding experiments where the test compound (this compound) competes with a radiolabeled ligand for binding to membranes prepared from cells expressing a specific β-adrenoceptor subtype.

-

Membrane Preparation:

-

Cells stably expressing a single human β-adrenoceptor subtype (β1, β2, or β3) are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through differential centrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Competitive Binding Assay:

-

A fixed concentration of a subtype-selective radioligand (e.g., [³H]-CGP 12177) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki (inhibition constant), representing the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays: Isolated Organ Bath Studies

Functional assays assess the biological response elicited by a compound. For this compound, this involves measuring the relaxation of smooth muscle tissue preparations known to express specific β-adrenoceptor subtypes.

-

Tissue Preparation:

-

Animals (e.g., rats, rabbits, canines) are euthanized, and specific organs (e.g., ureter, uterus, colon, atria) are rapidly excised and placed in a cold, oxygenated physiological salt solution.

-

The tissues are dissected into appropriate preparations (e.g., rings, strips) and mounted in an organ bath containing the physiological salt solution, maintained at a constant temperature and continuously aerated.

-

-

Measurement of Muscle Contraction/Relaxation:

-

The tissue preparations are connected to force-displacement transducers to record changes in muscle tension.

-

A baseline tension is applied, and the tissues are allowed to equilibrate.

-

Contractions are induced using a contracting agent (e.g., KCl, phenylephrine) or by observing spontaneous rhythmic contractions.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The resulting relaxation is recorded, and a concentration-response curve is generated.

-

-

Data Analysis:

-

The pD2 value, which is the negative logarithm of the EC50 (the molar concentration of the agonist that produces 50% of the maximal response), is calculated to quantify the potency of the agonist.

-

To confirm the receptor subtype involved, antagonist studies are performed by pre-incubating the tissue with a selective β-adrenoceptor antagonist before adding this compound.

-

Functional Assays: cAMP Accumulation (General Protocol)

As a Gs-coupled receptor agonist, this compound's activity can be quantified by measuring the downstream production of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Cell Culture:

-

Cells expressing the β-adrenoceptor subtype of interest are cultured in appropriate media.

-

-

cAMP Accumulation Assay:

-

The cells are incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

The cells are then stimulated with varying concentrations of this compound.

-

After a defined incubation period, the cells are lysed to release the intracellular cAMP.

-

-

cAMP Quantification:

-

The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

-

Data Analysis:

-

A concentration-response curve is generated, and the EC50 value for cAMP production is determined.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound Gs-protein signaling pathway.

Caption: Experimental workflow for this compound characterization.

References

- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ureteral selectivity of intravenous β-adrenoceptor agonists in pig model of acute ureteral obstruction: comparison of this compound, a selective β2/β3 agonist, with isoproterenol, terbutaline, and CL-316243 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of KUL-7211 on Colonic Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the pharmacological effects of KUL-7211 on colonic smooth muscle contraction. This compound, a selective β-adrenoceptor agonist, has been identified as an inhibitor of colonic contraction, an effect mediated primarily through the activation of β3-adrenergic receptors. This document summarizes the available data, outlines detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways. The information presented is intended to support further research and development of compounds targeting colonic motility.

Introduction

Colonic motility is a complex physiological process regulated by the enteric nervous system, smooth muscle cells, and various neurotransmitters and hormones. Dysregulation of colonic contractions can lead to common gastrointestinal disorders such as irritable bowel syndrome (IBS) and constipation. Pharmacological agents that can modulate colonic smooth muscle contractility are therefore of significant therapeutic interest. This compound has emerged as a noteworthy compound in this area. Research indicates that this compound inhibits spontaneous colonic contractions in isolated rat organs through stimulation of β3-adrenergic receptors[1]. This guide delves into the specifics of this inhibitory effect.

Mechanism of Action: The Role of β3-Adrenergic Receptor Signaling

This compound exerts its inhibitory effect on colonic contraction by acting as an agonist at β3-adrenergic receptors on colonic smooth muscle cells. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation.

Signaling Pathway

The binding of this compound to the β3-adrenergic receptor triggers the activation of a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chain, causing smooth muscle relaxation and inhibition of contraction.

Quantitative Data

While the seminal study by Tomiyama et al. (2003) established the inhibitory effect of this compound on rat colonic contraction via β3-adrenergic stimulation, specific dose-response data from this study are not publicly available[1]. However, based on the known pharmacology of β3-adrenergic agonists on colonic tissue, a representative dose-dependent inhibition of contraction can be expected. For comparison, other selective β3-adrenergic agonists have demonstrated potent relaxant effects on pre-contracted colonic smooth muscle preparations.

Table 1: Representative Inhibitory Effects of β3-Adrenergic Agonists on Colonic Contraction

| Agonist | Species | Preparation | Pre-contraction Agent | Potency (EC50/pD2) | Reference |

| Amibegron | Human | Isolated Colon | Spontaneous | pD2: 7.1 | Fargeas et al., 1995 |

| Mirabegron | Rat | Isolated Colon | Carbachol | pEC50: 6.8 | Schemann et al., 2014 |

| CL-316,243 | Rat | Isolated Colon | Spontaneous | pD2: 7.9 | Manara et al., 1996 |

This table presents representative data for other β3-adrenergic agonists to illustrate the expected potency range. Specific quantitative data for this compound on colonic contraction is not available in the cited literature.

Experimental Protocols

To assess the effect of this compound on colonic contraction, an in vitro organ bath assay using isolated colonic strips is the standard methodology.

Preparation of Isolated Colonic Strips

-

Animal Model: Male Wistar rats (200-250 g) are fasted overnight with free access to water.

-

Tissue Dissection: The animal is euthanized by an approved method. The abdominal cavity is opened, and the entire colon is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Strip Preparation: The colon is cleaned of mesenteric fat and luminal contents. Segments of the distal colon are isolated, and longitudinal or circular smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared.

Organ Bath Assay

-

Mounting: The isolated colonic strips are mounted in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, the bath solution is changed every 15 minutes.

-

Induction of Contraction: After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Following washout and return to baseline, spontaneous contractions are recorded. Alternatively, tonic contractions can be induced by a contractile agent such as carbachol (1 µM).

-

Drug Administration: Once stable spontaneous or induced contractions are established, cumulative concentrations of this compound are added to the organ bath. The inhibitory effect is recorded as a percentage of the pre-drug contraction amplitude.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of this compound that produces 50% of the maximal inhibition) is calculated.

Conclusion

This compound demonstrates a clear inhibitory effect on colonic contraction, mediated through the β3-adrenergic receptor signaling pathway. This action positions this compound and similar β3-agonists as potential therapeutic agents for disorders characterized by colonic hypermotility. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel compounds in this class. Further research is warranted to fully elucidate the dose-response relationship and clinical potential of this compound in the context of gastrointestinal motility disorders.

References

KUL-7211 and its Cardiovascular Influence: A Technical Examination of Atrial Rate Effects

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed analysis of the pharmacological agent KUL-7211, with a specific focus on its impact on atrial rate. While primarily investigated for its potent relaxant effects on ureteral smooth muscle, understanding its cardiovascular profile, particularly its influence on heart rate, is crucial for a comprehensive safety and efficacy assessment. This document synthesizes the available preclinical data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

This compound is a selective beta(2)/beta(3)-adrenoceptor agonist.[1][2] Its primary therapeutic potential lies in the relaxation of ureteral smooth muscle, suggesting its utility in the management of urolithiasis by facilitating stone passage and alleviating ureteral colic.[1][2] However, as with many beta-adrenoceptor agonists, off-target effects on the cardiovascular system, specifically on the atrial rate, are a key consideration. Preclinical studies have demonstrated that this compound exhibits a degree of selectivity, with a more pronounced effect on its target tissues (uterus and colon) compared to its chronotropic effects on the atria.[1] This document delves into the quantitative data from these studies, the experimental protocols employed, and the molecular pathways governing these effects.

Quantitative Data on Atrial Rate Impact

The selectivity of this compound has been quantified in studies using isolated rat organs. The primary measure of its effect on the heart is the increase in atrial rate, which is mediated by beta(1)-adrenergic stimulation.[1] The following table summarizes the selectivity ratios of this compound, comparing its desired relaxant effects (mediated by beta(2) and beta(3) adrenoceptors) with its effect on atrial rate.

| Parameter | Selectivity Ratio | Tissues Compared | Adrenoceptor Subtypes Implicated | Reference |

| Uterine Relaxation vs. Atrial Rate | 56.3 | Spontaneous uterine contraction vs. Atrial rate | Uterus: β2; Atria: β1 | [1] |

| Colonic Relaxation vs. Atrial Rate | 242.2 | Colonic contraction vs. Atrial rate | Colon: β3; Atria: β1 | [1] |

Interpretation: A higher selectivity ratio indicates a greater preference for the desired therapeutic effect (uterine or colonic relaxation) over the side effect (increase in atrial rate). The data demonstrates that this compound is significantly more selective for beta(2) and especially beta(3) adrenoceptors compared to beta(1) adrenoceptors.

Experimental Protocols

The following section details the methodology used to ascertain the pharmacological profile of this compound, including its effects on the atrial rate.

Isolated Organ Studies in Rats

Objective: To determine the selectivity of this compound for beta(2)- and beta(3)-adrenoceptors versus beta(1)-adrenoceptors.

Methodology:

-

Tissue Preparation:

-

Atria: Right atria were isolated from male Wistar rats.

-

Uterus: Uteri were isolated from rats in estrus.

-

Colon: Distal colonic segments were isolated from male Wistar rats.

-

-

Organ Bath Setup:

-

Tissues were suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a 95% O2 / 5% CO2 mixture.

-

The tissues were connected to isometric force transducers to record contractile activity.

-

-

Experimental Procedure:

-

Atria: The spontaneous beating rate of the right atria was recorded. Increasing concentrations of this compound were added cumulatively to the organ bath to determine the concentration-response curve for the increase in atrial rate (a beta(1)-mediated response).

-

Uterus: Spontaneous uterine contractions were recorded. The inhibitory effect of cumulative concentrations of this compound on these contractions was measured (a beta(2)-mediated response).

-

Colon: Contractions were induced in the colonic preparations. The relaxant effect of cumulative concentrations of this compound was quantified (a beta(3)-mediated response).

-

-

Data Analysis:

-

Concentration-response curves were plotted.

-

The pD2 values (negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response) were calculated for each tissue.

-

Selectivity ratios were determined by comparing the potencies of this compound in the different tissues.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level, highlighting its primary targets and its off-target effects on cardiac tissue.

References

- 1. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potency of this compound, a selective ureteral relaxant, in isolated canine ureter: comparison with various spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for K-UL-7211 in Isolated Ureter Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of KUL-7211, a selective β2/β3-adrenoceptor agonist, on isolated ureter preparations. The following information is intended to guide researchers in pharmacology, urology, and drug development in characterizing the spasmolytic activity of this compound and similar compounds.

Introduction

This compound is a potent ureteral relaxant that has demonstrated significant efficacy in suppressing contractions of ureteral smooth muscle.[1][2] Its mechanism of action involves the selective stimulation of β2- and β3-adrenoceptors, which are known to mediate relaxation in the human ureter.[2][3] This makes this compound a promising candidate for clinical applications such as facilitating the passage of ureteral stones and alleviating ureteral colic.[1][2] The following protocols detail the in vitro methodologies used to quantify the relaxant effects of this compound on isolated ureter segments.

Data Presentation

The following tables summarize the quantitative data on the potency of this compound in relaxing isolated canine ureter preparations compared to other spasmolytic agents. The potency is expressed as the pD2 value, which is the negative logarithm of the EC50 value.

Table 1: Relaxing Potencies (pD2 values) of this compound and Other Spasmolytics on KCl-Induced Tonic Contraction in Isolated Canine Ureter. [1]

| Compound | Mechanism of Action | pD2 Value |

| This compound | β2/β3-Adrenoceptor Agonist | 6.60 |

| Tamsulosin | α1A/1D-Adrenoceptor Antagonist | 5.90 |

| Verapamil | Ca2+-Channel Blocker | 5.70 |

| Papaverine | Phosphodiesterase Inhibitor | 4.88 |

| Prazosin | α1-Adrenoceptor Antagonist | 4.54 |

Table 2: Potencies (pD2 values) for Reduction of Spontaneous Rhythmic Contractions in Isolated Canine Ureter. [1]

| Compound | pD2 Value |

| This compound | 6.80 |

| Verapamil | 6.12 |

| Papaverine | 5.05 |

Table 3: Potencies (pD2 values) for Suppression of Spasmogen-Induced Rhythmic Contractions in Isolated Canine Ureter. [1]

| Spasmogen | Compound | pD2 Value |

| Phenylephrine | This compound | 6.95 |

| Tamsulosin | 6.26 | |

| Prazosin | 5.68 | |

| Verapamil | 5.64 | |

| Papaverine | 5.03 | |

| Prostaglandin F2α (PGF2α) | This compound | 7.05 |

| Verapamil | 6.70 | |

| Papaverine | 5.27 |

Experimental Protocols

Protocol 1: Preparation of Isolated Ureter Tissue

This protocol describes the initial steps for dissecting and preparing ureter tissue for in vitro contractility studies.

Materials:

-

Animal model (e.g., male beagle dogs, New Zealand white rabbits, or domestic pigs)

-

Krebs buffer solution (composition below)

-

Dissection instruments (scissors, forceps)

-

Petri dish

-

Carbogen gas (95% O2, 5% CO2)

Krebs Buffer Composition: [4]

-

118 mM NaCl

-

4.7 mM KCl

-

2.5 mM CaCl2

-

1.2 mM MgSO4

-

1.2 mM KH2PO4

-

25 mM NaHCO3

-

11.1 mM Glucose

Procedure:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Carefully excise the ureters and immediately place them in a Petri dish containing cold, carbogen-aerated Krebs buffer.

-

Remove adherent connective and fatty tissues from the ureters under magnification.

-

For ring preparations, cut the ureter into 2-3 mm wide rings. For spiral preparations, make a continuous spiral cut along the length of the ureter.

-

Keep the prepared tissues in fresh, aerated Krebs buffer at room temperature until mounting in the organ bath.

Protocol 2: Isolated Ureter Contractility Assay in an Organ Bath

This protocol details the methodology for measuring the contractile and relaxant responses of isolated ureter segments.

Materials:

-

Isolated ureter preparations (rings or spirals)

-

Organ bath system with a water jacket for temperature control (37°C)

-

Isometric force transducer

-

Data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

-

Krebs buffer solution

-

Contractile agents (e.g., KCl, Phenylephrine, Prostaglandin F2α)

-

This compound and other test compounds

Procedure:

-

Fill the organ baths with Krebs buffer and maintain the temperature at 37°C while continuously bubbling with carbogen gas.

-

Mount the ureter preparations in the organ baths. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for 60-90 minutes. During this period, wash the tissues with fresh Krebs buffer every 15-20 minutes.

-

After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath to assess tissue viability.[5]

-

Wash the tissues to return to baseline tension.

-

To study the effect on tonic contractions: a. Induce a sustained contraction with 80 mM KCl.[1] b. Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of this compound to the bath. c. Record the relaxant response at each concentration.

-

To study the effect on spontaneous or induced rhythmic contractions: a. For spontaneous contractions, record the baseline rhythmic activity. b. For induced contractions, add a spasmogen such as phenylephrine (e.g., 1x10⁻⁵ M) or PGF2α (e.g., 1x10⁻⁶ M) to induce rhythmic contractions.[1] c. Once stable rhythmic contractions are established, cumulatively add increasing concentrations of this compound. d. Record the changes in the amplitude and frequency of contractions.

-

Data Analysis: a. Express the relaxant responses as a percentage of the pre-induced contraction. b. Construct concentration-response curves and calculate the pD2 (-log EC50) values for this compound and other compounds.

Visualizations

Signaling Pathway of this compound in Ureteral Smooth Muscle Relaxation

References

- 1. Doxazosin relaxes ureteral smooth muscle and inhibits epinephrine-induced ureteral contractility in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mediators of human ureteral smooth muscle contraction—a role for erythropoietin, tamsulosin and Gli effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of this compound, a selective beta-adrenoceptor agonist, in isolated ureteral smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sketchviz.com [sketchviz.com]

Application Notes and Protocols for KUL-7211 in a Porcine Model of Ureteral Obstruction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unilateral Ureteral Obstruction (UUO) is a widely utilized experimental model to investigate the pathophysiology of renal interstitial fibrosis, a common final pathway for a variety of chronic kidney diseases. The porcine model of UUO is particularly relevant for preclinical studies due to the anatomical and physiological similarities between the porcine and human urinary systems.[1][2][3][4] KUL-7211 is a selective β2/β3-adrenoceptor agonist that has demonstrated potent ureteral smooth muscle relaxant effects.[5] This document provides detailed application notes and protocols for the use of this compound in a porcine model of UUO to investigate its potential therapeutic effects on ureteral obstruction and subsequent renal fibrosis.

This compound: Mechanism of Action

This compound is a selective agonist for β2 and β3 adrenergic receptors.[5] In the context of the ureter, its primary mechanism of action is the relaxation of smooth muscle. This is primarily achieved through the activation of a Gs-protein coupled receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets that lead to a decrease in intracellular calcium levels and reduced sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation.[5][6][7][8][9][10]

Data Presentation

Table 1: In Vitro Potency of this compound on Isolated Porcine Ureter

| Agonist | pD2 value (Mean ± SEM) |

| This compound | 6.26 ± 0.08 |

| Isoproterenol | 6.98 ± 0.09 |

| Terbutaline | 5.41 ± 0.07 |

| CL-316243 | 5.41 ± 0.11 |

pD2 value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: In Vivo Effects of Intravenous this compound on Elevated Intraureteral Pressure (IUP) and Mean Blood Pressure (MBP) in a Porcine Model of Acute UUO

| Drug | ED50 for IUP reduction (µg/kg) | ED25 for MBP reduction (µg/kg) | Ureteral Selectivity Ratio (ED25/ED50) |

| This compound | 1.0 | 1.5 | 1.5 |

| Isoproterenol | 0.1 | 0.004 | 0.04 |

| Terbutaline | 3.0 | 1.3 | 0.43 |

ED50 is the dose required to produce a 50% reduction in the elevated intraureteral pressure. ED25 is the dose required to produce a 25% reduction in mean blood pressure.

Experimental Protocols

Protocol 1: Porcine Model of Unilateral Ureteral Obstruction (UUO)

Objective: To surgically induce unilateral ureteral obstruction in a porcine model to study renal fibrosis.

Materials:

-

Domestic pigs (e.g., Large White, 30-40 kg)

-

General anesthesia (e.g., ketamine/xylazine induction, isoflurane maintenance)

-

Surgical instruments for laparotomy

-

Silk ligatures (3-0)

-

Sterile saline

-

Post-operative analgesics and antibiotics

Procedure:

-

Animal Preparation: Fast the pig for 12 hours prior to surgery with free access to water. Anesthetize the animal and place it in a supine position. Aseptically prepare the abdominal area.

-

Surgical Incision: Perform a midline laparotomy to expose the abdominal cavity.

-

Ureter Identification and Ligation: Gently retract the intestines to locate the left ureter. Carefully dissect the proximal third of the ureter, avoiding damage to the surrounding blood vessels. Ligate the ureter completely at two points approximately 1 cm apart using 3-0 silk sutures.

-

Closure: Return the abdominal contents to their anatomical position. Close the abdominal wall in layers.

-

Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animal for signs of pain, infection, and dehydration. The contralateral (right) kidney serves as the internal control. The development of renal fibrosis can be assessed at various time points (e.g., 7, 14, and 28 days) post-obstruction.[1][2][3][4]

Protocol 2: Administration of this compound

Objective: To administer this compound to the porcine UUO model to evaluate its therapeutic effects.

Materials:

-

This compound (lyophilized powder)

-

Sterile vehicle (e.g., saline or as specified by the manufacturer)

-

Infusion pump

-

Catheters for intravenous administration

Procedure:

-

Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in the appropriate sterile vehicle to a known concentration.

-

Dosing Regimen (Proposed for Chronic Study): Based on the acute in vivo data, a starting dose for a chronic study could be in the range of 1-5 µg/kg/day, administered as a continuous intravenous infusion to maintain steady-state plasma concentrations. The exact dose and frequency should be optimized in a pilot study.

-

Administration: Place an intravenous catheter (e.g., in the ear vein) for drug administration. Administer this compound or vehicle (for the control group) via a programmable infusion pump starting 24 hours post-UUO surgery and continuing for the duration of the study (e.g., 14 or 28 days).

Protocol 3: Assessment of Renal Fibrosis and Ureteral Function

Objective: To evaluate the extent of renal fibrosis and changes in ureteral function following UUO and this compound treatment.

Materials:

-

Pressure transducer and catheter for intraureteral pressure measurement

-

Histology equipment (formalin, paraffin, microtome, stains such as Masson's trichrome and Sirius Red)

-

Immunohistochemistry reagents (antibodies against α-SMA, collagen I, TGF-β1)

-

RT-qPCR reagents for gene expression analysis (primers for fibrotic markers)

-

ELISA kits for protein quantification

Procedure:

-

Terminal Procedure: At the end of the treatment period, anesthetize the animal.

-

Intraureteral Pressure Measurement: Expose the obstructed ureter and insert a pressure-monitoring catheter proximal to the ligation to measure intraureteral pressure.

-

Tissue Harvesting: Perfuse the kidneys with cold sterile saline. Harvest both the obstructed and contralateral kidneys. A section of the ureter can also be collected.

-

Histological Analysis: Fix a portion of the kidney in 10% neutral buffered formalin, embed in paraffin, and section. Stain sections with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition (a hallmark of fibrosis).

-

Immunohistochemistry: Perform immunohistochemical staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) and collagen type I.

-

Molecular Analysis: Snap-freeze a portion of the kidney in liquid nitrogen for subsequent RNA and protein extraction. Analyze the gene expression of pro-fibrotic markers (e.g., TGF-β1, Col1a1, Acta2) using RT-qPCR. Quantify protein levels of these markers using Western blotting or ELISA.

Visualizations

References

- 1. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redox signaling pathways in unilateral ureteral obstruction (UUO)-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction | Semantic Scholar [semanticscholar.org]

- 4. A porcine model of relief of unilateral ureteral obstruction: study on self-repairing capability over multiple time points - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bladder - Wikipedia [en.wikipedia.org]

KUL-7211 Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUL-7211 is a selective β2/β3-adrenoceptor agonist investigated for its potent ureteral relaxant properties. This document provides a summary of available preclinical data and detailed protocols for the in vivo administration of this compound in various animal models. Due to the limited publicly available in vivo dosage data for this compound, particularly in rodents, this guide synthesizes findings from studies on this compound in larger animals and incorporates dosage information from structurally similar β2/β3-adrenoceptor agonists to propose starting dose ranges for investigational studies.

Introduction

This compound has demonstrated significant potential in preclinical studies as a ureteral relaxant, suggesting its therapeutic utility in conditions such as urolithiasis to facilitate stone passage.[1] Its mechanism of action involves the stimulation of β2- and β3-adrenoceptors, leading to smooth muscle relaxation.[2] In vitro studies have confirmed its high potency in isolated ureteral tissues from various species, including dogs, rabbits, and rats.[2][3] An in vivo study in a porcine model of acute ureteral obstruction has further substantiated its efficacy and selectivity.[1] This document aims to provide researchers with a comprehensive overview of the available data and standardized protocols to guide the design of in vivo animal studies with this compound.

Data Presentation

In Vivo Efficacy Data

The primary in vivo study for this compound was conducted in a porcine model of acute ureteral obstruction. The key findings from this study, along with data from in vitro studies, are summarized below.

| Animal Model | Administration Route | Key Findings | Reference |

| Anesthetized Male Miniature Pigs | Intravenous (cumulative) | Dose-dependently reduced elevated intraureteral pressure with a lower hypotensive effect compared to isoproterenol or terbutaline. The ureteral selectivity (ratio of the effective dose to decrease mean blood pressure by 25% to the effective dose to decrease intraureteral pressure by 50%) was 1.5. | [1] |

| Isolated Porcine Ureter | - | Concentration-dependently attenuated KCl-induced contractions. | [1] |

| Isolated Canine Ureter | - | Potently relaxed KCl-induced tonic contractions and spontaneous rhythmic contractions. | [3] |

| Isolated Rabbit Ureter | - | Relaxed KCl-induced tonic contractions. | [2] |

| Isolated Rat Organs | - | Showed selectivity for inhibiting spontaneous uterine (β2) and colonic (β3) contractions over increasing atrial rate (β1). | [2] |

Suggested Starting Dosages for Rodent Studies

| Animal Model | Administration Route | Proposed Starting Dose Range (µg/kg) | Rationale |

| Rat | Intravenous | 1 - 100 | Based on effective intravenous doses of the selective β3-adrenoceptor agonist CL-316243 in rats for bladder hyperreflexia. |

| Mouse | Intravenous/Intraperitoneal | 1 - 100 | Extrapolated from rat data for similar compounds. Route-specific optimization is recommended. |

Disclaimer: The proposed starting dose ranges for rodents are estimations and should be used as a guideline for initial dose-finding experiments. The actual effective and tolerated doses may vary depending on the animal strain, age, sex, and the specific experimental conditions.

Signaling Pathway

Caption: this compound signaling pathway leading to smooth muscle relaxation.

Experimental Protocols

The following are general protocols for the administration of this compound in various animal models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Porcine Model: Intravenous Administration in Anesthetized Pigs

This protocol is based on the methodology for studying ureteral obstruction.

Materials:

-

This compound

-

Sterile vehicle (e.g., saline)

-

Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

-

Intravenous catheters

-

Infusion pumps

-

Surgical instruments for ureteral obstruction model

-

Physiological monitoring equipment (blood pressure, heart rate, intraureteral pressure)

Procedure:

-

Animal Preparation: Anesthetize male miniature pigs and maintain anesthesia with an appropriate inhalant anesthetic.

-

Catheterization: Place intravenous catheters for drug administration and blood sampling.

-

Surgical Model: Create an acute unilateral ureteral obstruction to elevate intraureteral pressure.

-

Drug Preparation: Dissolve this compound in a sterile vehicle to the desired concentrations for cumulative dosing.

-

Administration: Administer this compound intravenously as a cumulative infusion, starting with the lowest dose.

-

Monitoring: Continuously monitor intraureteral pressure and mean blood pressure to assess the effects of this compound.

Rodent Models: Intravenous (IV) and Intraperitoneal (IP) Injections

1. Intravenous (IV) Tail Vein Injection (Mouse/Rat)

Materials:

-

This compound

-

Sterile vehicle

-

Sterile syringes (e.g., 0.3-1.0 mL)

-

Sterile needles (27-30 G for mice, 25-27 G for rats)

-

Animal restrainer

-

Heat lamp or warming pad

Procedure:

-

Animal Preparation: Warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins.

-

Restraint: Place the animal in an appropriate restrainer.

-

Drug Preparation: Prepare a sterile solution of this compound in the desired vehicle.

-

Injection:

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into one of the lateral tail veins.

-

Slowly inject the solution. Successful injection will be indicated by a lack of resistance and blanching of the vein.

-

-

Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

2. Intraperitoneal (IP) Injection (Mouse/Rat)

Materials:

-

This compound

-

Sterile vehicle

-

Sterile syringes (e.g., 1-3 mL)

-

Sterile needles (25-27 G for mice, 23-25 G for rats)

Procedure:

-

Animal Restraint: Manually restrain the animal, exposing the abdomen.

-

Drug Preparation: Prepare a sterile solution of this compound in the desired vehicle.

-

Injection:

-

Locate the lower right or left quadrant of the abdomen.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate to ensure the needle has not entered the bladder or intestines.

-

Inject the solution into the peritoneal cavity.

-

-

Post-injection: Return the animal to its cage and monitor for any signs of distress.

Experimental Workflow

Caption: General workflow for in vivo studies with this compound.

Conclusion